

Technical Assessment: Neurotoxic Potential of 2-(2-Bromophenyl)-N-methylethanamine

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Compound of Interest

Compound Name: 2-(2-bromophenyl)-N-methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

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Executive Summary

2-(2-bromophenyl)-N-methylethanamine is a halogenated phenethylamine derivative characterized by a bromine substitution at the ortho position of the phenyl ring and an N-methyl group on the ethylamine chain. While its para-substituted analog (4-bromo-N-methylamphetamine) is a documented potent serotonergic neurotoxin, the ortho-isomer presents a distinct pharmacological profile.

This guide posits that while steric hindrance at the 2-position may attenuate the high-affinity transporter interactions seen in para-isomers, the compound retains significant potential for neurotoxicity via oxidative stress, mitochondrial complex inhibition, and dopaminergic terminal degeneration. The N-methylation increases lipophilicity (LogP ~2.4), facilitating blood-brain barrier (BBB) penetration and potential bioactivation into primary amine metabolites.

Chemical & Pharmacological Profile

Structural Analysis

The molecule shares the core scaffold of mammalian monoamines but introduces two critical modifications:

- **Ortho-Bromine Substitution:** Unlike the para-substitution (which mimics the hydroxyl group of serotonin), the ortho-bromine creates steric bulk near the ethylamine side chain. This often reduces affinity for the Serotonin Transporter (SERT) relative to the para-isomer but may retain or enhance selectivity for the Norepinephrine Transporter (NET) or Dopamine Transporter (DAT).
- **N-Methylation:** This secondary amine structure mimics methamphetamine. It typically increases metabolic stability against Monoamine Oxidase (MAO) compared to the primary amine and enhances BBB permeability.

Physicochemical Properties (Predicted):

- Formula: C
H
BrN
- Molecular Weight: 214.10 g/mol [1]
- LogP: ~2.4 (High lipophilicity)
- Key Metabolite: 2-(2-bromophenyl)ethanamine (via N-demethylation).

Comparative SAR: Ortho vs. Para

The neurotoxic potential is best understood through Structure-Activity Relationships (SAR) of halogenated phenethylamines:

Feature	Para-Bromo (4-BA)	Ortho-Bromo (2-BA)	Implication for 2-(2-bromo)-N-methyl
SERT Affinity	High (nM range)	Low/Moderate	Reduced risk of selective 5-HT terminal destruction compared to PCA/4-BA.
DAT Affinity	Moderate	Moderate/High	Potential for dopaminergic toxicity via cytosolic DA accumulation.
MAO Inhibition	Potent MAO-A inhibitor	Variable	Potential to prolong monoamine exposure, exacerbating oxidative stress.
Toxicity Mechanism	5-HT depletion, TPH inhibition	General cytotoxicity, ROS	Likely drives ROS-mediated damage rather than specific enzyme inactivation.

Mechanisms of Neurotoxicity[2][3][4][5]

The neurotoxicity of **2-(2-bromophenyl)-N-methylethanamine** is hypothesized to follow a "Substrate-Efflux-Oxidation" cascade, distinct from the alkylating mechanism of nitrogen mustards (e.g., DSP-4).

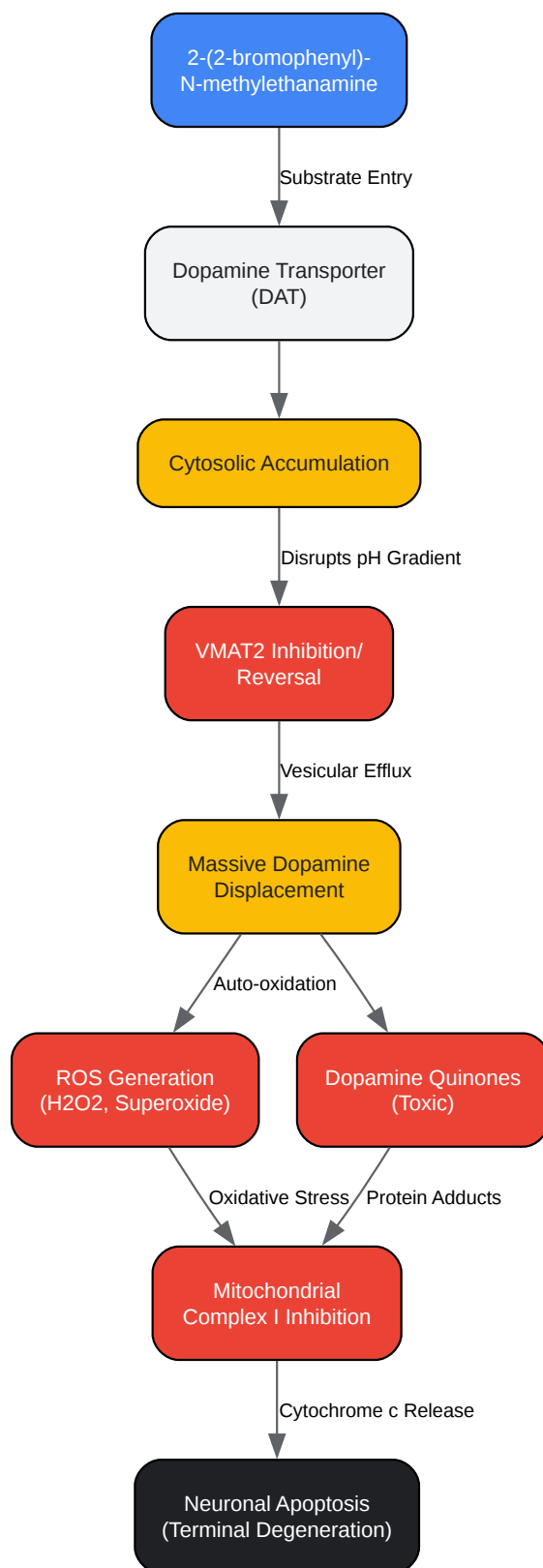
The Dopamine Efflux & ROS Cascade

- **Transporter Translocation:** The compound acts as a substrate for DAT/NET, entering the presynaptic neuron.
- **VMAT2 Disruption:** Once intracellular, it dissipates the pH gradient of synaptic vesicles (VMAT2), displacing dopamine (DA) into the cytosol.

- Auto-Oxidation: Cytosolic DA, unprotected by vesicles, undergoes auto-oxidation or enzymatic deamination by MAO-B to form hydrogen peroxide (H₂O₂) and reactive dopamine quinones.
- Terminal Degeneration: ROS overwhelm antioxidant defenses (glutathione), leading to lipid peroxidation of the terminal membrane and eventual axonopathy.

Visualization of Toxicity Pathway

The following diagram illustrates the hypothesized signaling cascade leading to neurotoxicity.



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Figure 1: Hypothesized mechanism of action showing the transition from transporter uptake to oxidative stress-induced apoptosis.

Experimental Protocols for Validation

To rigorously assess the neurotoxic profile, a tiered experimental approach is required. These protocols prioritize self-validation through positive controls (e.g., 6-OHDA or Methamphetamine).

Tier 1: In Vitro Cytotoxicity & Specificity

Objective: Determine if toxicity is dependent on transporter uptake (DAT/SERT).

- Model: SH-SY5Y cells (differentiated) or PC12 cells.
- Controls:
 - Positive: 6-OHDA (100 μ M) or Methamphetamine (1 mM).
 - Negative:[2] Vehicle (DMSO < 0.1%).
 - Blocker: Nomifensine (DAT inhibitor) or Fluoxetine (SERT inhibitor).

Protocol Workflow:

- Differentiation: Treat SH-SY5Y with Retinoic Acid (10 μ M) for 7 days to induce dopaminergic phenotype.
- Exposure: Incubate cells with test compound (1–500 μ M) for 24h.
- Intervention: Pre-treat parallel wells with Nomifensine (10 μ M) for 1h. Crucial Step: If toxicity is reduced by Nomifensine, the mechanism is DAT-dependent (neurotoxicity) rather than general cytotoxicity.
- Readout:
 - MTT Assay (Mitochondrial function).
 - LDH Release (Membrane integrity).

- Caspase-3 Activity (Apoptosis marker).[3]

Tier 2: Oxidative Stress Quantification

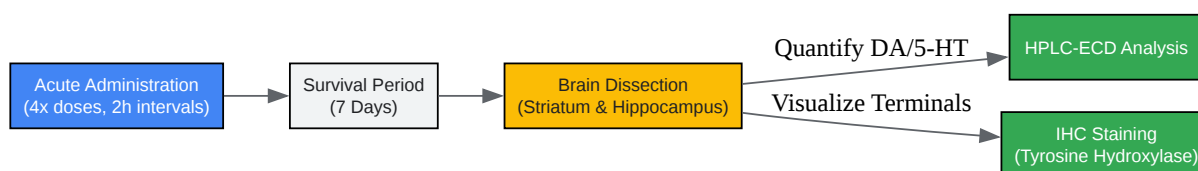
Objective: Confirm ROS generation as the driver of toxicity.

- Probe: DCFH-DA (2',7'-dichlorofluorescein diacetate).
- Method:
 - Load cells with DCFH-DA (10 μ M) for 30 min.
 - Wash and expose to test compound.
 - Measure fluorescence (Ex 485nm / Em 535nm) at T=0, 1h, 3h, 6h.
 - Validation: Co-incubate with N-Acetylcysteine (NAC, 5 mM). If NAC rescues viability, toxicity is ROS-mediated.

Tier 3: In Vivo Neurochemical Profiling (Rodent)

Objective: Assess long-term depletion of monoamines (a hallmark of amphetamine neurotoxicity).

Workflow Visualization:



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Figure 2: In vivo workflow for assessing chronic neurotoxicity markers.

Key Metrics:

- Depletion Criteria: A >20% reduction in striatal Dopamine (DA) or hippocampal Serotonin (5-HT) compared to control indicates neurotoxicity.
- GFAP Upregulation: Immunostaining for Glial Fibrillary Acidic Protein (GFAP) to detect reactive astrogliosis (scarring) at the site of injury.

Summary of Potential Risks

Endpoint	Predicted Outcome	Mechanism
Serotonergic Toxicity	Low to Moderate	Steric hindrance at 2-position reduces SERT affinity compared to 4-bromo analogs [1].
Dopaminergic Toxicity	High Risk	Lipophilic N-methyl group facilitates entry; DAT-mediated efflux generates cytosolic ROS [2].
Acute Lethality	Convulsions/Hyperthermia	Sympathomimetic overstimulation (NET activation) leading to hyperpyrexia-induced damage [3].

Conclusion: **2-(2-bromophenyl)-N-methylethanamine** should be handled as a Level 2 Neurotoxic Hazard. While it may lack the extreme potency of para-chloroamphetamine (PCA), its structural similarity to methamphetamine and potential for DAT-mediated oxidative stress warrants strict containment and rigorous safety profiling before any therapeutic consideration.

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